4-(4-Fluorophenyl)pyridine
Overview
Description
4-(4-Fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct fluorination of pyridine derivatives using fluorinating agents . This approach can be tailored to produce various fluorinated pyridine compounds, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Used for the direct fluorination of pyridine derivatives.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Another fluorinated compound with similar structural features.
4-(4-Fluorophenyl)-2-thienylpyridine: A compound with a thienyl group instead of a pyridine ring.
Uniqueness
4-(4-Fluorophenyl)pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties
Biological Activity
4-(4-Fluorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound, with the chemical formula C11H8FN, features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyridine derivatives, including this compound.
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against several human cancer cell lines. For instance, one study reported that derivatives of pyridine exhibited selective cytotoxicity towards colon cancer cells (HCT-116) while showing low toxicity towards normal fibroblast cells, indicating a favorable safety profile for potential anticancer agents .
- Molecular Docking Analysis : Molecular docking studies suggest that this compound can interact with specific protein targets associated with cancer, such as those involved in cell proliferation and survival pathways. The binding affinities and interaction patterns observed in these studies provide insights into its mechanism of action .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HCT-116 (Colon) | 10.5 | High |
SiHa (Cervical) | 25.3 | Moderate |
HepG2 (Liver) | >50 | Low |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated:
- Bacterial Inhibition : Compounds containing the pyridine nucleus have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group appears to enhance this activity, making it a candidate for further development as an antimicrobial agent .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound derivatives ranging from 10 to 50 µg/mL against selected bacterial strains, indicating moderate efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 30 |
Antiviral Activity
Emerging research also suggests potential antiviral properties:
- Inhibition of Viral Replication : Some studies have indicated that pyridine derivatives can inhibit viral replication in cell cultures. For example, compounds similar to this compound demonstrated moderate inhibition rates against HIV-1 integrase, disrupting its interaction with host proteins .
- Cytotoxicity Assessment : In antiviral assays using human cell lines susceptible to HIV infection, compounds were evaluated for both antiviral efficacy and cytotoxicity. Results showed that many derivatives had acceptable CC50 values (>100 µM), suggesting they are not overly toxic compared to established antiviral agents .
Case Studies and Research Findings
- Anticancer Study : A study published in Molecules investigated a series of pyridine derivatives for their antiproliferative activity against various cancer cell lines. The study found that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antimicrobial Research : Another research effort focused on synthesizing quaternary ammonium salts derived from pyridines and assessing their antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting their potential as new antibacterial agents .
- Antiviral Evaluation : A recent investigation into the structure-activity relationship of pyridine-based compounds revealed that modifications to the fluorophenyl group could enhance antiviral activity against HIV-1 integrase by affecting binding interactions with critical amino acid residues in the target protein .
Properties
IUPAC Name |
4-(4-fluorophenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMMLJBHPMSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.